molecular formula C25H24Cl2N4O4S B307520 2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate

2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate

Cat. No. B307520
M. Wt: 547.5 g/mol
InChI Key: UTKKZAWCLXHWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and microorganisms. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the death of cancer cells and microorganisms.
Biochemical and Physiological Effects:
2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate in lab experiments is its high potency and specificity. It has been found to have a low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of using this compound is its high cost and the complexity of its synthesis.

Future Directions

There are several future directions for the study of 2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate. One of the directions is the development of new drugs based on this compound. Another direction is the study of its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the synthesis of new derivatives of this compound and the study of their properties and activities is another future direction for research.

Synthesis Methods

The synthesis of 2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate involves a multi-step process that includes the reaction of 2-chloro-4,6-dinitrophenol with propanoyl chloride to form 2-chloro-4-propanoyl-6-nitrophenyl chloride. This intermediate is then reacted with 3-(propylsulfanyl)-1,2,4-triazine to form 2-chloro-4-propanoyl-6-[3-(propylsulfanyl)-1,2,4-triazin-5-ylamino]phenol. The final step involves the reaction of this intermediate with 2,4-dichloro-6-[7-hydroxy-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate to form 2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate.

Scientific Research Applications

2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate has been studied extensively for its potential applications in various scientific research fields. One of the primary applications of this compound is in the development of new drugs. It has been found to have antimicrobial, antitumor, and anti-inflammatory activities, making it a potential candidate for the development of new drugs.

properties

Product Name

2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate

Molecular Formula

C25H24Cl2N4O4S

Molecular Weight

547.5 g/mol

IUPAC Name

[2,4-dichloro-6-(7-propanoyl-3-propylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] propanoate

InChI

InChI=1S/C25H24Cl2N4O4S/c1-4-11-36-25-28-23-21(29-30-25)15-9-7-8-10-18(15)31(19(32)5-2)24(35-23)16-12-14(26)13-17(27)22(16)34-20(33)6-3/h7-10,12-13,24H,4-6,11H2,1-3H3

InChI Key

UTKKZAWCLXHWRG-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC(=C4OC(=O)CC)Cl)Cl)C(=O)CC)N=N1

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C(=CC(=C4)Cl)Cl)OC(=O)CC)C(=O)CC)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.